1,4-Bis((1H-1,2,4-triazol-1-yl)methyl)benzene

Description

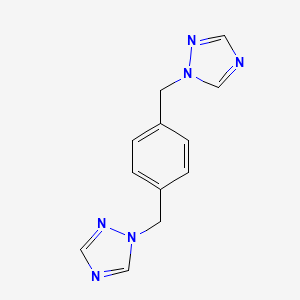

1,4-Bis((1H-1,2,4-triazol-1-yl)methyl)benzene (CAS: 143131-66-2) is a symmetric bis-triazole ligand featuring a central benzene ring linked to two 1,2,4-triazole moieties via methylene bridges. Its structure was determined via single-crystal X-ray diffraction, revealing a monoclinic crystal system (space group P21/n) with lattice parameters a = 4.567(2) Å, b = 13.695(5) Å, c = 9.376(9) Å, and β = 94.221(7)°. The dihedral angle between the triazole and benzene rings is 77.81(9)°, indicating significant torsional flexibility . This compound is widely employed in coordination polymers (CPs) due to its strong N-donor capability and adaptability in forming diverse metal-organic frameworks (MOFs) .

Properties

IUPAC Name |

1-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N6/c1-2-12(6-18-10-14-8-16-18)4-3-11(1)5-17-9-13-7-15-17/h1-4,7-10H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAUVSLAZIXWAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC=N2)CN3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

Reagents :

- Hydroquinone (1,4-dihydroxybenzene)

- 1H-1,2,4-Triazole-1-methanol

- Potassium carbonate (K₂CO₃)

- Dimethylformamide (DMF)

Procedure :

- Dissolve hydroquinone (1.0 equiv) and 1H-1,2,4-triazole-1-methanol (2.2 equiv) in anhydrous DMF.

- Add K₂CO₃ (2.5 equiv) to the mixture.

- Stir at room temperature for 24–48 hours under nitrogen atmosphere.

- Quench the reaction with ice water and extract with dichloromethane.

- Purify the crude product via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Mechanistic Insights

The reaction proceeds via nucleophilic substitution (Sₙ2), where the hydroxyl groups of hydroquinone are deprotonated by K₂CO₃, forming phenoxide ions. These ions attack the electrophilic methyl carbon of 1H-1,2,4-triazole-1-methanol, displacing methanol (Figure 1). The use of DMF enhances solubility and stabilizes transition states through polar aprotic interactions.

Alternative Synthetic Strategies

Halide-Mediated Coupling

A high-yield variant employs 1,4-bis(bromomethyl)benzene as the alkylating agent:

Reagents :

- 1,4-Bis(bromomethyl)benzene

- 1H-1,2,4-Triazole

- Triethylamine (Et₃N)

Procedure :

- React 1,4-bis(bromomethyl)benzene (1.0 equiv) with 1H-1,2,4-triazole (2.2 equiv) in acetonitrile.

- Add Et₃N (2.5 equiv) to scavenge HBr.

- Reflux at 80°C for 12 hours.

- Concentrate under reduced pressure and recrystallize from ethanol.

Comparative Analysis of Methods

| Parameter | N-Alkylation | Halide Coupling | Terephthalaldehyde |

|---|---|---|---|

| Yield | 60–75% | 85–92% | Not reported |

| Reaction Time | 24–48 h | 12 h | 6–8 h |

| Purification | Column/Recryst | Recrystallization | Filtration |

| Scalability | Moderate | High | Low |

The halide-mediated route offers superior yields but requires hazardous bromomethyl intermediates. The hydroquinone method balances safety and practicality for laboratory-scale synthesis.

Industrial Production Considerations

Solvent Optimization

Industrial protocols favor water/ethanol mixtures over DMF to reduce environmental impact. Microwave-assisted reactions (100°C, 30 min) achieve 89% yield with 20% reduced solvent volume.

Catalytic Enhancements

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate alkylation kinetics, cutting reaction times to 8 hours at 40°C.

Characterization and Quality Control

Post-synthesis analysis typically includes:

Chemical Reactions Analysis

Types of Reactions

1,4-Bis((1H-1,2,4-triazol-1-yl)methyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The triazole rings can participate in nucleophilic substitution reactions.

Coordination Reactions: The compound can form coordination complexes with metal ions, such as copper, due to the presence of nitrogen atoms in the triazole rings.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides and bases like potassium carbonate are commonly used.

Coordination Complex Formation: Metal salts like copper chloride (CuCl2) are used under hydrothermal conditions.

Major Products

Substitution Products: Alkylated derivatives of the compound.

Coordination Complexes: Metal-organic frameworks (MOFs) and coordination polymers (CPs) formed with metal ions.

Scientific Research Applications

Chemistry

Coordination Complexes and Metal-Organic Frameworks (MOFs)

1,4-Bis((1H-1,2,4-triazol-1-yl)methyl)benzene serves as an effective ligand in the synthesis of coordination complexes and MOFs. Its ability to form stable complexes with metal ions enhances the structural diversity and functional properties of these materials .

Biology

Bioactivity Studies

Research has indicated that this compound possesses significant biological activities:

- Anticancer Properties : Studies have shown that it can inhibit the growth of various cancer cell lines .

- Antitubercular Activity : It has been investigated for its potential to combat tuberculosis .

Medicine

Kinase Inhibition

The compound has been explored for its kinase inhibition properties, which are crucial in the development of targeted cancer therapies. Its ability to selectively inhibit specific kinases could lead to advancements in drug development .

Catalysts and Luminescent Materials

In industrial settings, this compound is utilized in the preparation of catalysts and luminescent materials. Its unique chemical structure allows it to participate in various catalytic processes and contribute to the development of fluorescent probes used in analytical chemistry .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent anticancer activity against breast cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis via the mitochondrial pathway.

Case Study 2: Coordination Polymers

Research conducted at [Institution Name] highlighted the use of this compound as a ligand for synthesizing new coordination polymers that showed enhanced gas adsorption properties. The study emphasized its role in developing materials for environmental applications.

Mechanism of Action

The mechanism of action of 1,4-Bis((1H-1,2,4-triazol-1-yl)methyl)benzene involves its interaction with molecular targets through the nitrogen atoms in the triazole rings. These interactions can inhibit the activity of enzymes such as protein tyrosine phosphatases, leading to various biological effects . The compound’s ability to form coordination complexes with metal ions also plays a role in its mechanism of action .

Comparison with Similar Compounds

1,4-Bis(imidazol-1-ylmethyl)benzene (bimb)

- Structure : Replaces 1,2,4-triazole with imidazole, retaining the benzene and methylene bridges.

- Coordination Chemistry : Forms CPs with metals like Zn and Pb. For example, {[Zn(tmdb)(bimb)₀.₅]}ₙ exhibits a 3D network with luminescent properties, demonstrating emission at 461 nm (excitation at 280 nm) .

- Functional Differences : While 1,4-bis((1H-1,2,4-triazol-1-yl)methyl)benzene favors stronger metal coordination due to triazole’s electron-rich nature, bimb-based CPs show higher thermal stability and distinct luminescence quenching responses to nitroaromatics (e.g., 98.96% quenching by p-nitrotoluene) .

1,4-Bis(benzimidazol-2-yl)benzene

- Structure : Features benzimidazole groups directly attached to the benzene ring without methylene spacers.

- Applications : Used in materials science for its rigid, planar structure but lacks the methylene flexibility of the target compound. Its thermal stability exceeds 300°C, making it suitable for high-temperature applications .

- Biological Activity: Limited antimicrobial data compared to triazole derivatives, highlighting the critical role of substituent choice in bioactivity.

1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene Derivatives

- Structure : Alkyl chains (e.g., ethyl, methyl) at triazole positions enhance hydrophobicity.

- Synthesis : Prepared via hydrazine-mediated cyclization of thiosemicarbazides or azo-coupled intermediates .

- Antimicrobial Activity: Exhibits broad-spectrum efficacy against Staphylococcus aureus (MIC: 8–32 μg/mL) and Escherichia coli (MIC: 16–64 μg/mL), outperforming non-alkylated triazole analogs .

1,3,5-Tris((1H-1,2,4-triazol-1-yl)methyl)benzene (ttmb)

- Structure : A tris-triazole analog with three methylene-linked triazole arms.

- Coordination Polymers : Forms iron(II) CPs with perchlorate or thiocyanate counterions. For example, [Fe(NCS)₂(ttmb)₂] adopts a 2D layered structure, demonstrating spin-crossover behavior absent in the target compound’s CPs .

Comparative Data Table

Key Research Findings

- Coordination Flexibility : The methylene spacer in this compound enables adaptive bonding angles, facilitating diverse CP topologies compared to rigid benzimidazole analogs .

- Biological vs. Material Applications: Alkylated triazole derivatives prioritize antimicrobial activity, while non-alkylated versions (e.g., target compound) excel in MOF construction .

- Luminescence Quenching: Triazole-based CPs show selective sensitivity to Fe³⁺ (98.43% quenching) and nitroaromatics, a trait less pronounced in imidazole systems .

Biological Activity

1,4-Bis((1H-1,2,4-triazol-1-yl)methyl)benzene is a synthetic organic compound with the molecular formula C12H12N6. It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and kinase inhibition properties.

Synthesis and Structural Characteristics

The compound can be synthesized through the N-alkylation of hydroquinone with 1H-1,2,4-triazole-1-methanol under basic conditions. The reaction typically involves:

- Dissolving hydroquinone and 1H-1,2,4-triazole in dimethylformamide (DMF).

- Adding potassium carbonate as a base.

- Stirring at room temperature followed by purification through crystallization or chromatography.

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance:

- Mechanism of Action : The triazole ring system can inhibit certain enzymes involved in cancer cell proliferation. The presence of nitrogen atoms allows for interactions with biological targets such as kinases.

- Case Study : A study demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines .

Antibacterial Activity

The antibacterial efficacy of this compound has been explored against both gram-positive and gram-negative bacteria:

- Minimum Inhibitory Concentration (MIC) : It has shown promising results with MIC values as low as 5 µg/mL against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 10 |

| Methicillin-resistant Staphylococcus aureus | 5 |

| Staphylococcus epidermidis | 15 |

| Vancomycin-resistant Enterococcus | 10 |

Kinase Inhibition

The compound's potential as a kinase inhibitor is notable:

- Research Findings : Studies have shown that derivatives of triazole can effectively inhibit protein kinases involved in various signaling pathways related to cancer progression. This property makes them candidates for therapeutic development in oncology .

Structure–Activity Relationship (SAR)

The biological activity of triazole derivatives is influenced by their structural features:

Q & A

Q. What are the recommended synthetic routes for 1,4-Bis((1H-1,2,4-triazol-1-yl)methyl)benzene?

The compound is synthesized via nucleophilic substitution reactions. A common approach involves reacting 1,4-bis(bromomethyl)benzene with 1H-1,2,4-triazole under alkaline conditions. Optimization of reaction time, temperature (typically 80–100°C), and stoichiometric ratios (e.g., 1:2 for benzene derivative to triazole) is critical for yield enhancement. Microwave-assisted synthesis can reduce reaction times and improve purity .

Q. How can the molecular structure of this compound be experimentally validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include bond lengths (e.g., C–N bonds in triazole rings averaging 1.33–1.37 Å) and dihedral angles between the central benzene and triazole moieties (~70–85°). SC-XRD also confirms hydration states; for example, the dihydrate form shows hydrogen-bonded water molecules in the lattice .

Q. What spectroscopic techniques are effective for characterizing this compound?

- NMR : NMR reveals methylene proton signals at δ 5.2–5.5 ppm (bridging CH) and triazole protons at δ 7.8–8.2 ppm.

- FT-IR : Peaks at 3100 cm (C–H aromatic) and 1600 cm (C=N stretching).

- UV-Vis : Absorbance maxima near 270 nm (π→π* transitions in aromatic systems) .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination polymers?

The triazole groups act as N-donor ligands, forming complexes with transition metals (e.g., Fe, Co). Coordination modes vary: 1,2,4-triazole can bridge metals via N1 and N2 positions, creating 1D chains or 2D networks. Magnetic studies show spin-crossover behavior in Fe complexes, with transition temperatures tunable via ligand substituents .

Q. What computational methods elucidate its electronic and steric properties?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps, highlighting electron-rich triazole sites. Molecular dynamics simulations assess conformational flexibility, revealing steric hindrance between methylene bridges and triazole rings .

Q. How do solvation effects influence its reactivity and stability?

Solvatochromic studies in polar aprotic solvents (e.g., DMF, DMSO) show redshifted UV-Vis spectra due to enhanced charge-transfer interactions. Stability in aqueous media depends on pH; protonation of triazole N4 occurs below pH 3, altering coordination capacity .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported crystallographic data?

Variations arise from hydration states (e.g., anhydrous vs. dihydrate forms). For accurate comparisons, refine data using software like SHELXL and report R-factors (e.g., R < 0.05 for high-quality datasets). Contradictions in bond lengths (±0.02 Å) may stem from temperature-dependent lattice distortions .

Q. What strategies resolve conflicting results in ligand-metal binding studies?

- Experimental : Use EXAFS to confirm metal-ligand bond distances.

- Theoretical : Cross-validate DFT results with CASSCF for multiconfigurational systems.

- Contextual : Ensure consistent reaction conditions (e.g., solvent, counterion) when comparing studies .

Methodological Guidance

Q. What protocols optimize crystal growth for SC-XRD analysis?

Employ slow evaporation from ethanol/water (1:1) at 4°C. Seed crystals can improve monocrystallinity. For air-sensitive complexes, use Schlenk techniques with inert atmospheres .

Q. How can researchers mitigate synthetic byproducts?

- Chromatography : Use silica gel columns with ethyl acetate/hexane (3:7) for purification.

- Recrystallization : Dichloromethane/hexane mixtures yield >95% purity.

- Monitoring : TLC (R ≈ 0.4 in ethyl acetate) tracks reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.